molecular formula C15H19N5OS B2600383 N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide CAS No. 1797815-81-6

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide

Cat. No.: B2600383
CAS No.: 1797815-81-6
M. Wt: 317.41
InChI Key: YVVYDYMRNZFGCA-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide (CAS 1797815-81-6) is a synthetic small molecule with a molecular formula of C15H19N5OS and a molecular weight of 317.41 g/mol . This heterocyclic compound features a distinctive molecular scaffold combining pyrimidine and thiophene rings, making it a valuable building block in medicinal chemistry and drug discovery research . Compounds with this thiophene-2-carboxamide structure have demonstrated significant promise in biomedical research, particularly as investigational antibacterial agents . Recent scientific studies have shown that structurally related thiophene carboxamide analogues exhibit potent activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli ST131 strains, which the World Health Organization classifies as high-priority pathogens . Molecular docking studies suggest these compounds interact with the binding pocket residues in the active site of the β-lactamase enzyme, indicating potential for developing novel antimicrobial strategies against drug-resistant infections . The pyrimidine-thiophene core structure is also relevant to anticancer research, as similar substituted thiophene derivatives have been investigated for their potential as anti-cancer agents in patent literature . The presence of both pyrimidine and pyrrolidinyl substituents in its structure enhances its potential for target engagement in various biochemical assays. This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material using appropriate safety precautions and personal protective equipment.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-19(2)13-11(17-14(21)12-6-5-9-22-12)10-16-15(18-13)20-7-3-4-8-20/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVYDYMRNZFGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and pyrrolidinyl groups. The final step involves the coupling of the thiophene-2-carboxamide moiety.

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized using a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of Substituents: The dimethylamino group can be introduced via nucleophilic substitution, while the pyrrolidinyl group can be added through a cyclization reaction.

    Coupling with Thiophene-2-carboxamide: The final step involves the coupling of the synthesized pyrimidine derivative with thiophene-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF (dimethylformamide), while electrophilic substitution can be performed using reagents like bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules with variations in heterocyclic cores, substituents, and functional groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key Properties/Activities Reference
N-[4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide Pyrimidine + Thiophene 4-(dimethylamino), 2-(pyrrolidin-1-yl), thiophene-2-carboxamide ~350 (estimated) Potential kinase inhibition, antimicrobial -
5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide Thiophene Acetyl, amino, chlorophenyl, phenylamino ~370 Antibacterial/antifungal activity
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) Quinoline 4-hydroxy, 3-(dimethylamino)propyl 309.79 Improved solubility (salt form)
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride Quinoline 4-hydroxy, 2-(pyrrolidin-1-yl)ethyl 321.80 Enhanced lipophilicity
Example 86 (Pyrimidine-carboxamide with piperidinyl and tetrahydrofuran substituents) Pyrimidine 3-cyano, 6-(piperidin-4-ylidene)acetamido, tetrahydrofuran 634 High molecular weight, kinase targeting
4-(Piperazin-1-yl)-2,6-bis(pyrrolidin-1-yl)pyrimidine Pyrimidine 4-piperazinyl, 2,6-bis(pyrrolidin-1-yl) ~330 Scaffold for modifications

Key Observations:

Heterocyclic Core: The target compound’s pyrimidine-thiophene hybrid differs from quinoline-based analogs (e.g., SzR-105), which may exhibit distinct binding modes due to core size and aromaticity .

Substituent Effects: Dimethylamino Group: Present in both the target compound and SzR-105, this group enhances solubility but may reduce membrane permeability compared to pyrrolidinyl-containing analogs . Pyrrolidinyl Group: The 2-pyrrolidin-1-yl substituent in the target compound likely increases lipophilicity and conformational flexibility compared to rigid aromatic substituents (e.g., chlorophenyl in ) .

Functional Groups: The thiophene-2-carboxamide moiety in the target compound could engage in hydrogen bonding or π-π stacking, similar to quinoline-2-carboxamide derivatives . Halogenated substituents (e.g., chloro in ) are associated with antimicrobial activity but may introduce toxicity risks .

Molecular Weight and Bioavailability :

  • The target compound’s estimated molecular weight (~350) falls within the optimal range for oral bioavailability, contrasting with higher-weight analogs like Example 86 (MW 634), which may face permeability challenges .

Research Findings and Implications

  • Synthetic Strategies : highlights cyclization methods for thiophene carboxamides, suggesting scalable routes for the target compound .
  • Biological Activity: Pyrimidine-thiophene hybrids (e.g., ) demonstrate antimicrobial and immunomodulatory effects, supporting further testing of the target compound .
  • Crystallographic Data : Substituent orientation (e.g., dihedral angles in ) influences stability and packing; the pyrrolidinyl group in the target compound may promote favorable crystal forms for drug formulation .

Biological Activity

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H20N6OC_{16}H_{20}N_{6}O with a molecular weight of approximately 312.37 g/mol. The structure features a pyrimidine ring, a thiophene moiety, and a dimethylamino group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC16H20N6OC_{16}H_{20}N_{6}O
Molecular Weight312.37 g/mol
CAS Number1797293-34-5

1. cGMP-dependent Protein Kinase Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of cGMP-dependent protein kinase type I (cGKI). This inhibition is significant because cGKI plays a crucial role in various physiological processes, including vasodilation and smooth muscle relaxation. Research indicates that the compound modulates nitric oxide signaling pathways, which are vital for cardiovascular health.

2. Antimicrobial Activity

Preliminary studies have suggested that derivatives of pyrimidine compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Cardiovascular Applications

In a study focusing on cardiovascular applications, researchers investigated the effects of cGKI inhibitors on vascular smooth muscle cells. The findings indicated that compounds similar to this compound could significantly enhance vasodilation responses in vitro, suggesting potential therapeutic benefits in treating hypertension and other cardiovascular disorders.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated various pyrimidine derivatives' antimicrobial activities against common pathogens. Although direct testing on the specific compound was not conducted, related structures demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating a promising spectrum of antibacterial activity .

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